molecular formula C9H15NO3 B13075460 Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Cat. No.: B13075460
M. Wt: 185.22 g/mol
InChI Key: NGVISGLCSZPRGS-UHFFFAOYSA-N
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Description

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a spirocyclic compound featuring a fused oxa-aza bicyclic system. Its molecular formula is C₉H₁₅NO₃ (MW: 185.22), with a carboxylate ester group at position 9 and a spiro junction between oxetane (2-oxa) and azetidine (7-aza) rings . This structure confers rigidity and three-dimensionality, making it valuable in medicinal chemistry as a scaffold for drug discovery .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-4-10-5-9(7)2-3-13-6-9/h7,10H,2-6H2,1H3

InChI Key

NGVISGLCSZPRGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both nitrogen and oxygen atoms, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

the synthesis generally involves standard organic chemistry techniques such as cyclization, esterification, and purification through methods like chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituents

The following table highlights key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source/Evidence
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate C₉H₁₅NO₃ 185.22 Methyl ester at C9
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate C₁₀H₁₇NO₃ 199.25 Ethyl ester (vs. methyl)
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid C₈H₁₃NO₃ 171.20 Free carboxylic acid (no ester)
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl C₈H₁₄ClNO₃ 207.66 Hydrochloride salt (enhanced solubility)
1-Oxa-7-azaspiro[4.4]nonan-3-ol HCl C₇H₁₄ClNO₂ 179.65 Hydroxyl group at C3; HCl salt
AS98660 (5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane) C₁₃H₂₃NO₄ 257.33 Smaller spiro system ([3.5]); Boc-protected amine

Key Observations :

  • Ester vs. Acid : The methyl/ethyl ester derivatives (e.g., ) offer improved lipophilicity compared to the free carboxylic acid , which may influence membrane permeability in drug candidates.
  • Salt Forms : The hydrochloride salt () enhances aqueous solubility, critical for formulation in biological assays.

Physicochemical and Pharmacological Properties

  • Stability : The methyl ester group () may confer greater metabolic stability compared to ethyl esters () or free acids (), though this requires experimental validation.

Biological Activity

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which consists of an oxazolidine ring fused to a nonane ring system. This structure not only contributes to its distinctive chemical properties but also underpins its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological systems, including enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

This compound has a molecular formula of C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of approximately 199.25 g/mol. The presence of the carboxylate group and methyl substituents at the 3-position of the spiro structure significantly influences its reactivity and biological interactions.

Property Details
Molecular FormulaC11H17NO3C_{11}H_{17}NO_3
Molecular Weight199.25 g/mol
Functional GroupsCarboxylate, Methyl

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities primarily through:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various biochemical pathways.
  • Protein-Ligand Interactions : Its structural features allow it to interact with various proteins, potentially modulating their activity.

Enzyme Interaction Studies

A significant focus has been on the interaction of this compound with carboxylesterases, enzymes involved in hydrolyzing ester bonds. Preliminary studies suggest that this compound can form stable complexes with these enzymes, potentially altering their conformation and activity.

Study on Enzyme Inhibition

A study published in Molecules highlighted the potential of this compound as an inhibitor of carboxylesterases. The findings indicated that this compound can effectively modulate enzyme activity, which may have implications for drug design targeting metabolic pathways involving these enzymes .

Pharmacological Evaluation

Another research effort evaluated the pharmacological profile of related compounds within the spirocyclic family, demonstrating that structural modifications can significantly affect biological activity. For instance, variations in substituents led to differences in binding affinity and selectivity towards specific biological targets .

Future Directions in Research

The unique structural characteristics of this compound suggest that further investigation into its biological activity is warranted. Future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential in relevant disease models.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity.

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